2,6-Difluoro-N-(thiophen-3-ylmethyl)benzamide is an organic compound characterized by the presence of two fluorine atoms at the 2 and 6 positions of a benzamide structure, along with a thiophen-3-ylmethyl substituent. Its chemical formula is CHFNS, and it has a CAS number of 1060198-99-3. This compound is notable for its potential applications in medicinal chemistry and materials science due to its unique structural features that may influence biological activity and chemical reactivity.
The compound is being investigated for its biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structure allows it to interact with specific biological targets such as enzymes and receptors, potentially modulating their activity. This interaction could lead to therapeutic effects, making it a candidate for drug development.
The synthesis of 2,6-difluoro-N-(thiophen-3-ylmethyl)benzamide typically involves the following steps:
The applications of 2,6-difluoro-N-(thiophen-3-ylmethyl)benzamide include:
Interaction studies focus on how 2,6-difluoro-N-(thiophen-3-ylmethyl)benzamide binds to various biological targets. These studies reveal insights into its binding affinity and how it modulates biological pathways. Understanding these interactions is crucial for developing effective therapeutic agents that target specific diseases .
Several compounds share structural similarities with 2,6-difluoro-N-(thiophen-3-ylmethyl)benzamide. Here are some notable comparisons:
| Compound Name | Key Features |
|---|---|
| 2,6-Difluorobenzamide | Lacks the thiophen-3-ylmethyl group; less versatile in applications. |
| Thiophen-3-ylmethylbenzamide | Lacks fluorine atoms; affects reactivity and interactions with biological targets. |
| 2,6-Difluoro-N-methylbenzamide | Contains a methyl group instead of thiophen-3-ylmethyl; differing chemical and biological properties. |
| 3,4-Dichloro-N-(thiophen-3-yl)methylbenzamide | Similar thiophene substitution but with different halogenation; may exhibit different reactivity patterns. |
The uniqueness of 2,6-difluoro-N-(thiophen-3-ylmethyl)benzamide lies in its combination of fluorine atoms and the thiophen-3-ylmethyl group. This distinct structure confers unique chemical reactivity and potential biological activity, making it valuable for various research and industrial applications.